Cas no 102989-24-2 (Asimicin)

Asimicin structure
Asimicin structure
Product Name:Asimicin
Numero CAS:102989-24-2
MF:C37H66O7
MW:622.915752887726
CID:163574
PubChem ID:9960731
Update Time:2025-04-19

Asimicin Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(5H)-Furanone,3-[(2R,13R)-2,13-dihydroxy-13-[(2R,2'R,5R,5'R)-octahydro-5'-[(1R)-1-hydroxyundecyl][2,2'-bifuran]-5-yl]tridecyl]-5-methyl-,(5S)-
    • (+)-asimicin
    • 2(5H)-Furanone,3-[(2R,13R)-2,13-dihydroxy-13-[(2R,2'R,5R,5'R)-octahydro-5'-[(1R)-1-hydroxyundecyl][2,2'-bifuran]-5-yl]tridecy
    • (5S)-3-[(2S,13R)-2,13-dihydroxy-13-{(2R,2'R,5R,5'R)-5'-[(1R)-1-hydroxyundecyl]octahydro-2,2'-b
    • (5S)-4-[(2S,13R)-2,13-dihydroxy-13-{(2R,2'R,5R,5'R)-5'-[(1R)-1-hydroxyundecyl]octahydro-2,2'-bifuran-5-yl}tridecyl]-5-methylfuran-2(5H)-one
    • 2(5H)-Furanone, 3-((2R,13R)-2,13-dihydroxy-13-((2R,2'R,5R,5'R)-octahydro-5'-((1R)-1-hydroxyundecyl)(2,2'-bifuran)-5-yl)tridecyl)-5-methyl-, (5S)-
    • Asimicin
    • Bullatacin
    • Rolliniastatin-1
    • Rolliniastatin-2
    • HY-113607
    • CHEMBL65635
    • 102989-24-2
    • DTXSID201101100
    • CS-0062697
    • (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
    • AKOS040746594
    • REL-SQUAMOCIN-H
    • (5S)-3-[(2R,13R)-2,13-Dihydroxy-13-[(2R,2'R,5R,5'R)-octahydro-5'-[(1R)-1-hydroxyundecyl][2,2'-bifuran]-5-yl]tridecyl]-5-methyl-2(5H)-furanone
    • SCHEMBL18052270
    • Squamocin H
    • (2S)-3-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one
    • Q730429
    • CHEMBL138238
    • Inchi: 1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1
    • Chiave InChI: MBABCNBNDNGODA-UOCXRWNNSA-N
    • Sorrisi: O1[C@@H]([C@@H](CCCCCCCCCC[C@H](CC2C(=O)O[C@@H](C)C=2)O)O)CC[C@@H]1[C@H]1CC[C@H]([C@@H](CCCCCCCCCC)O)O1

Proprietà calcolate

  • Massa esatta: 622.480854g/mol
  • Massa monoisotopica: 622.480854g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 25
  • Complessità: 801
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 622.9g/mol
  • XLogP3: 9.7
  • Superficie polare topologica: 105Ų

Proprietà sperimentali

  • Densità: 1.054
  • Punto di ebollizione: 745.5°Cat760mmHg
  • Punto di infiammabilità: 220.3°C
  • Indice di rifrazione: 1.508
  • PSA: 105.45000
  • LogP: 7.85790
Fornitori consigliati
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd